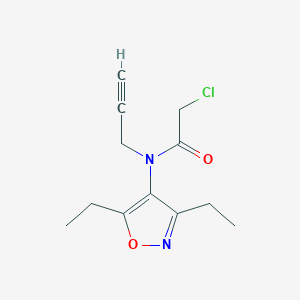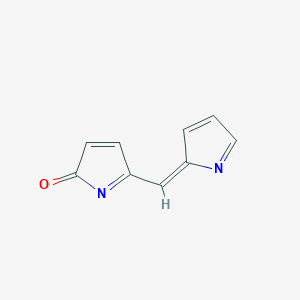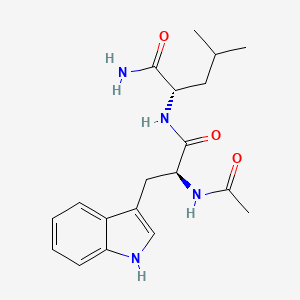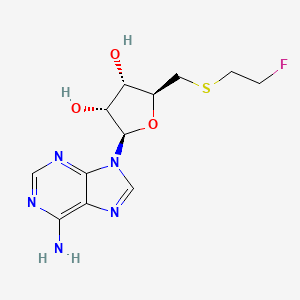
5-Oxazoleacetic acid, 2-methyl-4-phenyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This specific compound is characterized by a methyl group at the 2-position and a phenyl group at the 4-position of the oxazole ring, with an acetate group attached to the 2-position of the oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminoacetophenone with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce dihydrooxazole compounds.
科学的研究の応用
Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and methyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-(5-methyl-2-phenyloxazol-4-yl)acetate
- Methyl 2-(2-methyl-5-phenyloxazol-4-yl)acetate
- Ethyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate
Uniqueness
Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl and phenyl groups on the oxazole ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
89150-40-3 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC名 |
methyl 2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)acetate |
InChI |
InChI=1S/C13H13NO3/c1-9-14-13(10-6-4-3-5-7-10)11(17-9)8-12(15)16-2/h3-7H,8H2,1-2H3 |
InChIキー |
MQKACGXBCCZRHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)CC(=O)OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


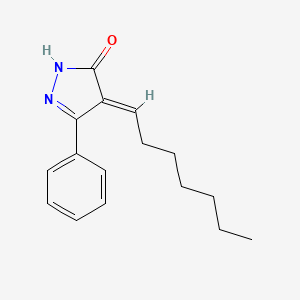
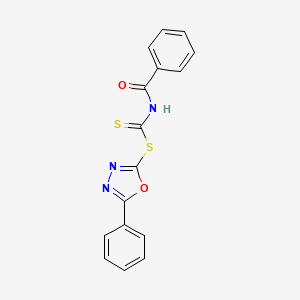
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
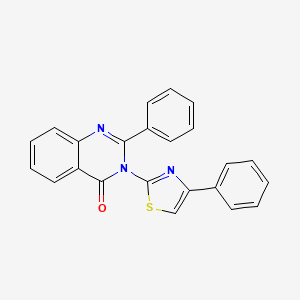
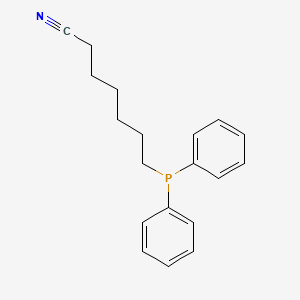
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)
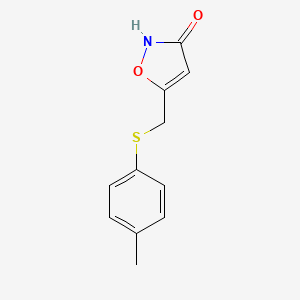
![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)

